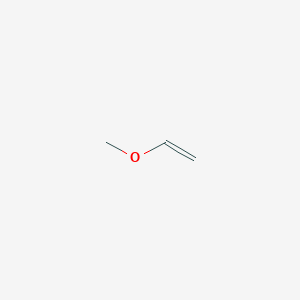

Methyl vinyl ether

Cat. No. B094198

Key on ui cas rn:

107-25-5

M. Wt: 58.08 g/mol

InChI Key: XJRBAMWJDBPFIM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06214956B1

Procedure details

A 1-liter Buchi pressure reactor was sparged with nitrogen and charged with 400 ml (300 g, 5.16 mol) of methyl vinyl ether (MVE), 0.55 g Trigonox® 21 (t-butylperoxy-2-ethylhexanoate, an initiator made by Akzo Nobel Chemicalls, Inc.), a concentration of 0.08% by weight based on copolymer obtained, and with 0.034 g of acetaldehyde, or 0.01% by weight based on total weight of the reaction system. The precharged reactor was heated to 75° C., with agitation, over 15 min. Then 41 g (0.418 mol) of molten maleic anhydride (MAN), was fed in over 1 hour, resulting in a MVE/MAN mole ratio of 12.3. The solids content of the resulting mixture was 16%. The temperature of 75° C. was maintained for 1.5 hours. Then excess MVE was stripped off, whereupon the pressure dropped to atmospheric. Upon opening the reactor, a fine, free-flowing copolymer powder was observed. The product was dried in a vacuum oven at 65° C. for 4 hours. A total of 64.8 g (99.37 % of theoretical yield) of product was obtained. 13C NMR analysis the product indicated a 1:1 MVE/MAN copolymer having a specific viscosity (SV) of 4.1 (1% w/v polymer solution in MEK at 25° C.). The product was odorless and tasteless (2.5% aqueous solution, pH 7).

Name

t-butylperoxy-2-ethylhexanoate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

molten

Quantity

41 g

Type

reactant

Reaction Step Three

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH:1]([O:3][CH3:4])=[CH2:2].C(OOC(CC)(CCCC)C([O-])=O)(C)(C)C.C(=O)C.[C:24]1(=[O:30])[O:29][C:27](=[O:28])[CH:26]=[CH:25]1>>[CH:1]([O:3][CH3:4])=[CH2:2].[C:27]1(=[O:28])[O:29][C:24](=[O:30])[CH:25]=[CH:26]1 |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)OC

|

|

Name

|

t-butylperoxy-2-ethylhexanoate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OOC(C(=O)[O-])(CCCC)CC

|

Step Two

|

Name

|

|

|

Quantity

|

0.034 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)=O

|

Step Three

[Compound]

|

Name

|

molten

|

|

Quantity

|

41 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(\C=C/C(=O)O1)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

75 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 1-liter Buchi pressure reactor was sparged with nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was fed in over 1 hour

|

|

Duration

|

1 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)OC.C1(\C=C/C(=O)O1)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |